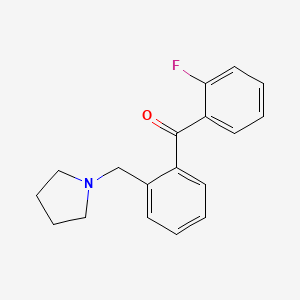

2-Fluoro-2'-pyrrolidinomethyl benzophenone

描述

2-Fluoro-2'-pyrrolidinomethyl benzophenone is a fluorinated benzophenone derivative featuring a pyrrolidine ring (a five-membered secondary amine) at the 2'-position and a fluorine atom at the 2-position of the benzophenone scaffold. The pyrrolidine substituent introduces steric and electronic effects, while the fluorine atom may enhance thermal stability and influence intermolecular interactions such as hydrogen bonding or π–π stacking .

属性

IUPAC Name |

(2-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO/c19-17-10-4-3-9-16(17)18(21)15-8-2-1-7-14(15)13-20-11-5-6-12-20/h1-4,7-10H,5-6,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRWHXPVKSFBGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643660 | |

| Record name | (2-Fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-77-1 | |

| Record name | (2-Fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2’-pyrrolidinomethyl benzophenone typically involves multiple steps, starting with the preparation of the benzophenone core, followed by the introduction of the fluorine atom and the pyrrolidinomethyl group. Common synthetic routes include:

Friedel-Crafts Acylation: This step involves the acylation of benzene with a suitable acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form benzophenone.

Industrial Production Methods

Industrial production of 2-Fluoro-2’-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity starting materials, precise control of reaction conditions, and efficient purification techniques to ensure the quality of the final product.

化学反应分析

Types of Reactions

2-Fluoro-2’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

科学研究应用

2-Fluoro-2’-pyrrolidinomethyl benzophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

作用机制

The mechanism of action of 2-Fluoro-2’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The fluorine atom and the pyrrolidinomethyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Substituent Effects on Reactivity and Stability

- Pyrrolidine vs. Morpholine vs. Piperidine: Pyrrolidine’s five-membered ring offers moderate steric bulk and basicity compared to morpholine (which includes an oxygen atom for increased polarity) and piperidine (a six-membered ring with greater conformational flexibility) .

- In contrast, fluorine at the 3- or 4'-position (e.g., 898769-98-7 and 898765-50-9) could alter electronic distribution and intermolecular interactions .

Physical and Energetic Properties

This suggests fluorine’s incorporation in benzophenones may similarly enhance crystallinity or stability .

生物活性

2-Fluoro-2'-pyrrolidinomethyl benzophenone is a compound belonging to the benzophenone family, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 295.34 g/mol. The compound features a benzophenone core with a fluorine atom and a pyrrolidinomethyl group, which contribute to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.34 g/mol |

| Functional Groups | Fluorine, Pyrrolidine |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is thought to arise from its interactions with various biomolecular targets. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability. The pyrrolidinomethyl group may facilitate binding to specific receptors or enzymes, influencing various biochemical pathways.

Biological Activity

Research indicates that compounds within the benzophenone class exhibit a range of biological activities, including:

- Antioxidant Effects : Benzophenone derivatives have shown significant antioxidant activity, which can protect cells from oxidative stress.

- Anticancer Properties : Some studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Cholinesterase Inhibition : Certain derivatives have been explored for their ability to inhibit cholinesterases, which could have implications for treating neurodegenerative diseases like Alzheimer's.

Case Studies

-

Anticancer Activity : A study evaluated the cytotoxic effects of related benzophenone derivatives on MCF-7 breast cancer cells. The IC50 values were determined to assess potency against this cancer cell line. For instance, related compounds showed IC50 values ranging from 5 µM to 20 µM, indicating promising anticancer potential.

Compound IC50 (µM) Cell Line Compound A 10 MCF-7 Compound B 15 HeLa Compound C 8 Jurkat - Cholinergic Activity : A series of benzophenone derivatives were tested for their affinity towards the histamine H3 receptor and cholinesterase inhibitory activity. One derivative exhibited an IC50 of 172 nM against butyrylcholinesterase (BuChE), highlighting its potential as a therapeutic agent in cognitive disorders.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of various benzophenone derivatives, including this compound:

- In Vitro Studies : In vitro assays demonstrated that certain derivatives exhibit moderate metabolic stability and good permeability, suggesting their potential for further development as pharmaceutical agents.

- Mechanistic Insights : Molecular docking studies have revealed potential binding sites on target proteins, providing insights into how these compounds exert their biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。